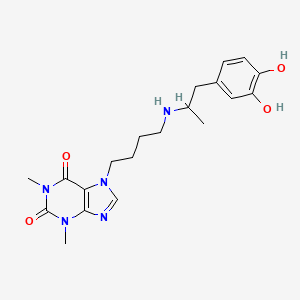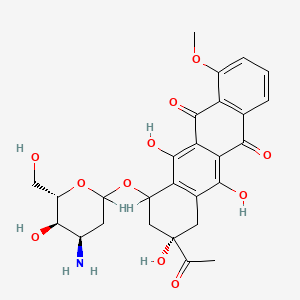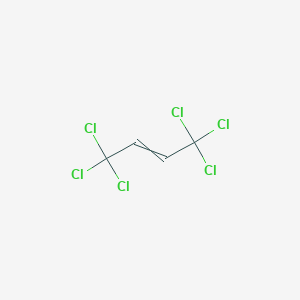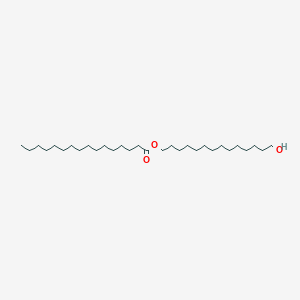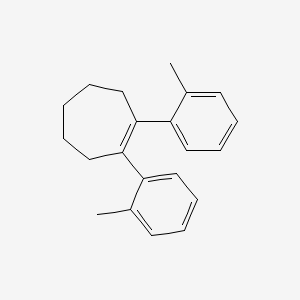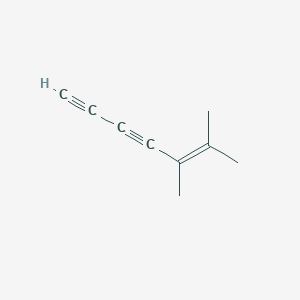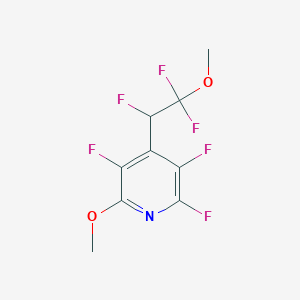
2,3,5-Trifluoro-6-methoxy-4-(1,2,2-trifluoro-2-methoxyethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluoro-6-methoxy-4-(1,2,2-trifluoro-2-methoxyethyl)pyridine is a fluorinated pyridine derivative Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to oxidation, and significant biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of pyridine derivatives using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . Another approach involves the use of trifluoromethyl-containing building blocks, which are then assembled into the desired pyridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorinating agents. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluoro-6-methoxy-4-(1,2,2-trifluoro-2-methoxyethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully reduced pyridine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
2,3,5-Trifluoro-6-methoxy-4-(1,2,2-trifluoro-2-methoxyethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-methoxy-4-(1,2,2-trifluoro-2-methoxyethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of trifluoromethyl groups enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: Another fluorinated pyridine derivative with similar chemical properties but different substitution patterns.
2,3,5-Trifluoro-4-methoxypyridine: Lacks the additional trifluoromethyl group on the ethyl side chain, resulting in different reactivity and applications.
2,3,5-Trifluoro-6-chloropyridine:
Uniqueness
2,3,5-Trifluoro-6-methoxy-4-(1,2,2-trifluoro-2-methoxyethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of trifluoromethyl and methoxy groups enhances its stability, reactivity, and potential for diverse applications in various fields .
Properties
CAS No. |
62452-44-2 |
|---|---|
Molecular Formula |
C9H7F6NO2 |
Molecular Weight |
275.15 g/mol |
IUPAC Name |
2,3,5-trifluoro-6-methoxy-4-(1,2,2-trifluoro-2-methoxyethyl)pyridine |
InChI |
InChI=1S/C9H7F6NO2/c1-17-8-5(11)3(4(10)7(13)16-8)6(12)9(14,15)18-2/h6H,1-2H3 |
InChI Key |
IDLVFMZHDKNWEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C(=C1F)C(C(OC)(F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


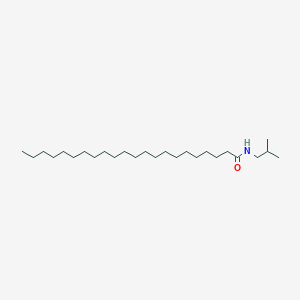
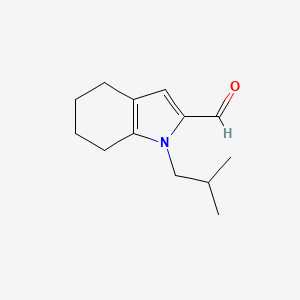
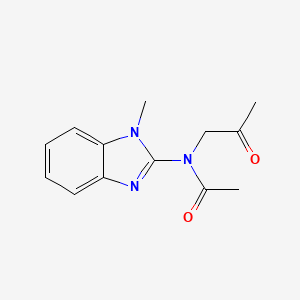

![3,3'-(Ethane-1,2-diyl)di(3-azaspiro[5.5]undecane-2,4-dione)](/img/structure/B14525603.png)
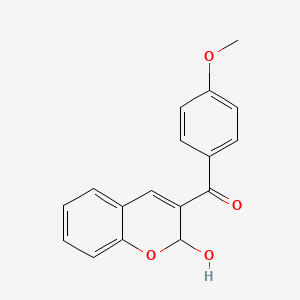
![5-Nitro-2-[(pyridin-2-yl)imino]-1H-phenalene-1,3(2H)-dione](/img/structure/B14525626.png)
